N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Mechanism of Action
Target of Action
The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide, also known as N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclopropanecarboxamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . They are known to target multiple oncogenic kinases .
Mode of Action
This compound mimics the hinge region binding interactions in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound’s interaction with its targets can result in the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms . For instance, mutations in mTOR signaling pathways, which are present in cancer cell growth and development, can be affected by this compound .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for pyrazolo[3,4-d]pyrimidines .
Result of Action
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . It has also displayed potent dual activity against examined cell lines and CDK2, leading to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide typically involves the construction of the pyrazolo[3,4-d]pyrimidine scaffold followed by functionalization. One common method includes the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and are also investigated for their kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and exhibit comparable biological activities.
Uniqueness
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N4O2, with a molecular weight of approximately 320.35 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is recognized for its ability to interact with various biological targets.
The primary mechanism of action for this compound involves the selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Key Interactions
The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This interaction effectively inhibits CDK2 activity, disrupting normal cell cycle progression and triggering apoptotic pathways in various cancer cell lines.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have shown IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, highlighting their potential as anticancer agents .
- Kinase Inhibition : In vitro studies have shown that this compound can inhibit various kinases involved in cancer progression. This multi-target inhibition is crucial for developing effective cancer therapies .
Study 1: Antiproliferative Effects
A study assessed the antiproliferative effects of similar pyrazolo[3,4-d]pyrimidine derivatives on A549 (lung cancer) and HCT116 (colon cancer) cell lines. Compounds demonstrated significant cytotoxicity with IC50 values as low as 0.016 µM against wild-type EGFR .
Compound | Cell Line | IC50 (µM) |
---|---|---|
12b | A549 | 8.21 |
12b | HCT116 | 19.56 |
Study 2: Molecular Docking Studies
Molecular docking studies have elucidated the binding modes of these compounds to their targets. The docking results indicated strong binding affinities for CDK2 and EGFR, suggesting that structural modifications could enhance selectivity and potency .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further studies are necessary to fully understand its metabolic pathways and potential toxicological effects.
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(10-6-7-10)18-19-9-16-13-12(15(19)22)8-17-20(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIFOMMNBJMELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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